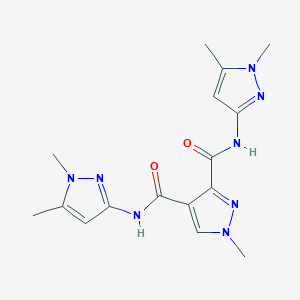![molecular formula C21H20F2N4O2 B4374002 1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374002.png)
1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Übersicht
Beschreibung
1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of fluorine and methyl groups attached to a phenyl ring, which are further connected to a pyrazole ring through a carboxamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from the basic raw materials. The synthetic route typically includes the following steps:
Formation of the 4-fluoro-2-methylphenyl intermediate: This step involves the reaction of 4-fluoro-2-methylphenol with appropriate reagents to form the desired intermediate.
Coupling with pyrazole: The intermediate is then coupled with a pyrazole derivative under specific reaction conditions to form the pyrazole carboxamide.
Final product formation: The final step involves the reaction of the coupled product with additional reagents to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-fluoro-2-methylphenol: A precursor used in the synthesis of the compound.
2-fluoro-4-methylphenol: Another similar compound with a different substitution pattern on the phenyl ring.
2-Fluoro-N-(4-methylphenyl)acetamide: A compound with a similar structure but different functional groups.
Eigenschaften
IUPAC Name |
1-[3-(4-fluoro-2-methylanilino)-3-oxopropyl]-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-13-11-15(22)3-5-17(13)24-20(28)8-10-27-9-7-19(26-27)21(29)25-18-6-4-16(23)12-14(18)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWCVWXYOPMVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-METHYL-N~5~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373958.png)
![N-(2,5-dimethylphenyl)-1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B4373966.png)
![N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4373970.png)
![1-[3-(3-FLUOROANILINO)-3-OXOPROPYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4373997.png)
![N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide](/img/structure/B4374005.png)
![N~3~-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374006.png)
![N~3~-(3-METHYLPHENYL)-1-[3-OXO-3-(3-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374010.png)
![1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide](/img/structure/B4374019.png)
